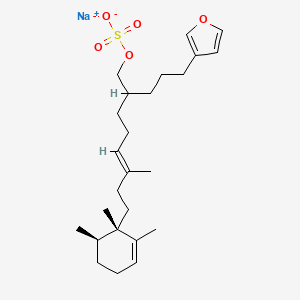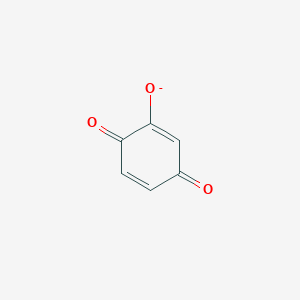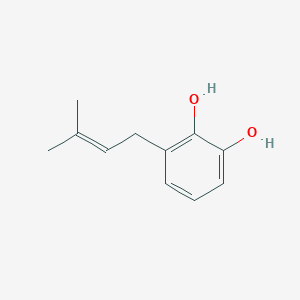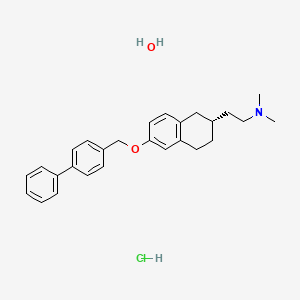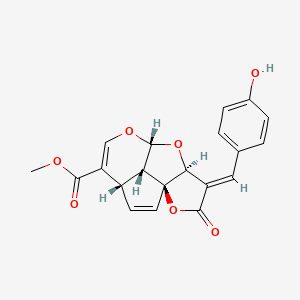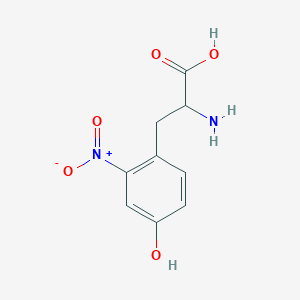
2-Nitrotyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitrotyrosine is a non-proteinogenic alpha-amino acid that is tyrosine substituted by a nitro group at position 2. It is a nitrotyrosine and a member of 3-nitrophenols.
Wissenschaftliche Forschungsanwendungen
Marker of Oxidative Stress
Role in Inflammation : Nitrotyrosine acts as a marker of post-translational modification by nitrogen monoxide-derived oxidants like peroxynitrite, playing a significant role in various inflammatory models (Brennan et al., 2002).
Association with Breast Cancer : It's been found in human breast cancer samples, where higher levels correlate with increased microvascular density, indicating a possible link between inflammation and cancer progression (Samoszuk et al., 2002).
Analytical Techniques
Detection in Biological Samples : Various methods have been developed for detecting nitrotyrosine, such as antibody-free detection techniques, offering insights into diseases like inflammatory bowel disease and cancer (Wisastra et al., 2011).
Quantification in Plasma : Advanced chromatography/mass spectrometry methods allow for the quantification of nitrotyrosine in human plasma, enhancing our understanding of its role in various diseases (Frost et al., 2000).
Role in Immune Responses
- Immunogenicity : Research shows that autologous proteins containing nitrotyrosine can be immunogenic, leading to robust immune responses, which has implications for understanding autoimmune diseases (Birnboim et al., 2003).
Biomarker for Diseases
Biomarker in Cardiovascular Diseases : Elevated levels of nitrotyrosine autoantibodies have been linked to cardiovascular diseases, suggesting its role as a biomarker in these conditions (Daiber & Münzel, 2012).
Carcinogenesis and Other Pathologies : Nitrotyrosine is closely related to carcinogenesis, inflammation, and other major diseases, serving as a potential biomarker and target for early prognosis (Naseer et al., 2021).
Inflammation-Associated DNA Damage : Studies suggest that nitrotyrosine-induced DNA damage contributes to inflammation-associated carcinogenesis, highlighting its role in cancer development (Murata & Kawanishi, 2004).
Eigenschaften
Produktname |
2-Nitrotyrosine |
|---|---|
Molekularformel |
C9H10N2O5 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)3-5-1-2-6(12)4-8(5)11(15)16/h1-2,4,7,12H,3,10H2,(H,13,14) |
InChI-Schlüssel |
RCZUDMZUWULMID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262260.png)
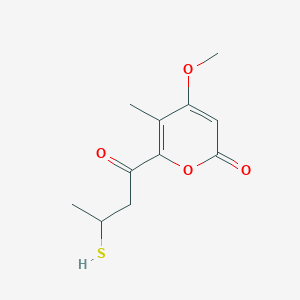
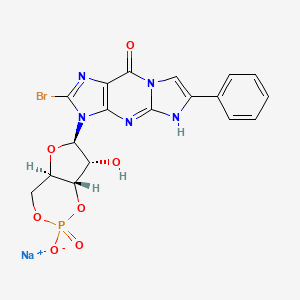
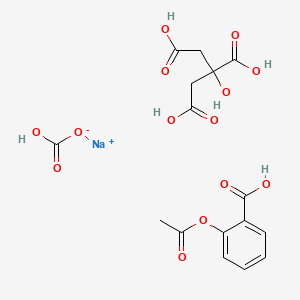
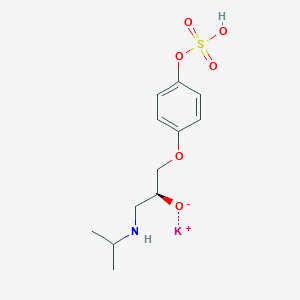
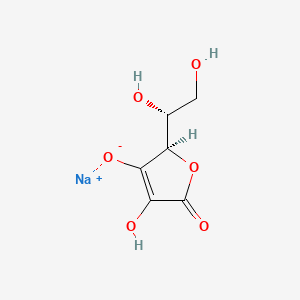
![2-[[2-(1,3-Benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1262270.png)
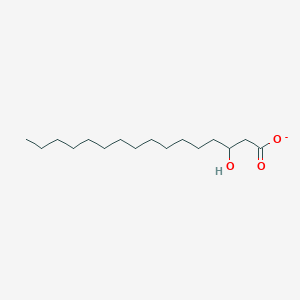
![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
